Lophirone M

Description

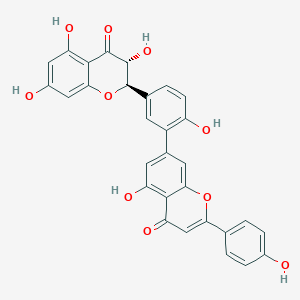

Structure

3D Structure

Properties

Molecular Formula |

C30H20O10 |

|---|---|

Molecular Weight |

540.5 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-[2-hydroxy-5-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl]chromen-4-one |

InChI |

InChI=1S/C30H20O10/c31-16-4-1-13(2-5-16)23-12-22(36)26-20(34)8-15(9-24(26)39-23)18-7-14(3-6-19(18)33)30-29(38)28(37)27-21(35)10-17(32)11-25(27)40-30/h1-12,29-35,38H/t29-,30+/m0/s1 |

InChI Key |

NMUZNGVGNXVZJT-XZWHSSHBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)C4=C(C=CC(=C4)[C@@H]5[C@H](C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)C4=C(C=CC(=C4)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O |

Synonyms |

lophirone M |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Lophirone M

Historical Perspectives on Lophirone Series Isolation

The study of the genus Lophira has led to the isolation of a diverse series of biflavonoids, collectively known as lophirones. Phytochemical analyses of Lophira species, particularly Lophira alata and Lophira lanceolata, have yielded numerous related compounds. researchgate.net The lophirone family includes a range of chalcone (B49325) dimers and other complex flavonoids. nih.govucl.ac.uk For instance, Lophirone A was identified as a biflavonoid with an unusual skeleton from Lophira lanceolata. tandfonline.com Subsequent research on these plants led to the characterization of many other derivatives, such as lophirones B and C from the stem bark of Lophira lanceolata, and a new chalcone dimer, bongosin, from Lophira alata. researchgate.netcolab.ws Lophirones F, G, and H were also isolated from the stem bark of Lophira lanceolata. researchgate.net The isolation of these and other related polyphenols was often prompted by the observed antimicrobial and anti-tumor-promoting properties of the plant extracts. researchgate.net This ongoing research into the Lophira genus provided the context for the eventual discovery of Lophirone M. researchgate.netresearchgate.net

Isolation from Natural Sources

Lophirone M is a naturally occurring biflavonoid that has been successfully isolated from plant sources. researchgate.net Its discovery highlights the rich phytochemical diversity of the Ochnaceae family.

Plant Species: Lophira alata and Lophira lanceolata

Lophirone M was specifically isolated from the leaves of Lophira alata . researchgate.net This species, along with Lophira lanceolata , is a well-documented source of the lophirone series of compounds. researchgate.netprota4u.orgtandfonline.com The two species are morphologically similar and have often been confused, but they are differentiated by their habitat; Lophira alata is typically a large tree found in dense forests, while Lophira lanceolata is a smaller tree that grows in savanna woodland. prota4u.org Phytochemical screenings have confirmed the presence of various flavonoids, alkaloids, saponins, and tannins in both species. researchgate.netontosight.airesearchgate.net While Lophirone M has been identified in L. alata, the broader class of lophirones is present across both species, indicating a close chemotaxonomic relationship. researchgate.netresearchgate.net

Plant Parts and Geographical Origin

The specific plant part from which Lophirone M was isolated is the leaves . researchgate.net This is noteworthy as other compounds in the lophirone series, such as lophirones B and C, have been primarily isolated from the stem bark . tandfonline.comtandfonline.com

The geographical origin of the plant material for the isolation of Lophirone M was Cameroon . researchgate.net Lophira alata is native to tropical Africa, and plant samples used for phytochemical studies have also been collected from other locations, such as Chaza village, Suleja, in Nigeria. tandfonline.comontosight.ai Similarly, Lophira lanceolata is found in West and Central Africa, with documented use and collection in Northern Nigeria and Cameroon. prota4u.orgphcogres.com

| Attribute | Details |

| Compound | Lophirone M |

| Plant Species | Lophira alata |

| Family | Ochnaceae |

| Plant Part | Leaves |

| Geographical Origin | Cameroon |

Methodologies for Isolation and Purification

The isolation of Lophirone M was achieved in small quantities, suggesting a complex purification process. researchgate.net While the exact detailed procedure for Lophirone M is not extensively published, the general methodologies for isolating lophirones from Lophira species are well-documented and involve multi-step extraction and chromatographic techniques. tandfonline.comactajournal.com

The typical process begins with the extraction of dried and chopped plant material, often using methanol (B129727). tandfonline.com This crude extract is then subjected to further fractionation. A common method is liquid-liquid extraction, where the methanol extract is re-extracted with a solvent like ethyl acetate (B1210297) to separate compounds based on polarity. nih.govtandfonline.com

Chromatography is the cornerstone of purification. The following techniques are frequently employed for the isolation of lophirones:

Column Chromatography (CC): This is a primary tool used to separate the components of the extract. Silica (B1680970) gel is a common stationary phase, and elution is performed with a gradient of solvents, such as a dichloromethane:methanol mixture. tandfonline.comsmujo.id

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and identify fractions containing the desired compounds. tandfonline.comajol.info

Sephadex Gel Chromatography: For further purification, size-exclusion chromatography using Sephadex LH-20 is often utilized, particularly for separating flavonoids. smujo.idajol.info

Preparative Thin-Layer Chromatography (PTLC): This technique can be used for the final purification of the isolated compounds. smujo.id

The isolation process for lophirones B and C, for example, involved extraction in methanol, re-extraction in ethyl acetate, and separation via dry column chromatography on silica gel, with the separated bands being eluted with acetone. tandfonline.com

| Technique | Purpose in Lophirone Isolation |

| Solvent Extraction (Methanol, Ethyl Acetate) | Initial extraction from plant material and preliminary fractionation. nih.govtandfonline.com |

| Column Chromatography (Silica Gel) | Primary separation of compounds from the crude extract. tandfonline.comsmujo.id |

| Sephadex LH-20 Chromatography | Purification of flavonoid-rich fractions. ajol.info |

| Thin-Layer Chromatography (TLC/PTLC) | Monitoring separation and final purification of compounds. tandfonline.comsmujo.id |

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of Lophirone M was established through the application of advanced spectroscopic and chemical methods. researchgate.net The elucidation of biflavonoids relies on a combination of techniques to determine the molecular formula, connectivity, and stereochemistry of these complex molecules.

The key spectroscopic methods used in the characterization of lophirones and related biflavonoids include:

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound, which is crucial for determining the molecular formula. ajol.info

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic features of flavonoids. ajol.info

Ultraviolet-Visible (UV) Spectroscopy: Helps in identifying the flavonoid skeleton. The use of shift reagents can provide additional information about the positions of hydroxyl groups on the aromatic rings. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

¹H NMR (Proton NMR): Provides detailed information about the number and types of protons and their neighboring environments. tandfonline.commdpi.com

¹³C NMR (Carbon-13 NMR): Shows the number and types of carbon atoms in the molecule. tandfonline.commdpi.com

2D NMR Techniques (COSY, HMBC, HSQC): These experiments are essential for establishing the connectivity of the molecule. COSY (Correlation Spectroscopy) shows proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal one-bond and multiple-bond correlations between protons and carbons, respectively, allowing for the complete assembly of the molecular structure. smujo.id

For instance, the structures of lophirones B and C were elucidated using ¹H and ¹³C NMR spectra. tandfonline.com The structural analysis of the related Lophirone E involved detailed ¹H and ¹³C NMR analysis to confirm the connectivity and the trans geometry of the double bond. mdpi.com The combination of these sophisticated techniques allows for the unambiguous determination of the complex structure of biflavonoids like Lophirone M. researchgate.net

Biosynthetic Pathways and Chemical Derivations

Proposed Biosynthesis of Lophirone M and Related Chalcones/Biflavonoids

The biosynthesis of lophirones, a class of complex biflavonoids, is believed to originate from the dimerization of simpler chalcone (B49325) units. acs.orgclockss.org Chalcones themselves are key intermediates in the broader flavonoid biosynthetic pathway in plants. researchgate.netnih.govnih.gov

The journey to Lophirone M begins with the fundamental building blocks of flavonoid biosynthesis. The process starts with the phenylpropanoid pathway, which converts L-phenylalanine into p-coumaroyl-CoA. nih.govnih.govfrontiersin.org This activated molecule serves as a critical juncture, directing metabolic flow toward various classes of secondary metabolites, including flavonoids. frontiersin.org

The first committed step in flavonoid biosynthesis is catalyzed by the enzyme chalcone synthase (CHS). nih.govfrontiersin.org CHS facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a tetraketide intermediate. researchgate.net This intermediate then undergoes cyclization to yield naringenin (B18129) chalcone, the foundational scaffold for a vast array of flavonoids. researchgate.netmdpi.com Another key enzyme, chalcone isomerase (CHI), can then catalyze the stereospecific isomerization of this chalcone into its corresponding flavanone, (2S)-naringenin. mdpi.comfrontiersin.org This equilibrium between chalcones and flavanones is a common feature in plant biochemistry. mdpi.com

The specific chalcone precursor to many lophirones, including the related Lophirone H, is thought to be isoliquiritigenin. acs.org Lophirones are formed through the dimerization of these chalcone monomers. acs.org

Biflavonoids, such as the lophirones, are dimers of flavonoid units linked by either C-C or C-O-C bonds. researchgate.netconicet.gov.arnih.gov The formation of these dimers represents a significant increase in structural complexity and is a widespread strategy in nature for diversifying natural products. beilstein-journals.org

The dimerization process is often an oxidative one. researchgate.net It is proposed that the enzymatic oxidation of a chalcone, such as isoliquiritigenin, generates a radical intermediate. clockss.org Subsequent regioselective dimerization of these radicals leads to the formation of a dimeric chalcone intermediate. clockss.org This dienone can then undergo intramolecular cyclization through different pathways to yield the diverse skeletons of the lophirone family, such as the chromanone ring found in Lophirone B or the dihydrofuran ring in Lophirone C. clockss.org

Enzymes like cytochrome P450 monooxygenases and laccases are known to be involved in the dimerization of various polyphenols, including flavonoids. beilstein-journals.org For instance, a bacterial cytochrome P450, CYP158C1, has been shown to catalyze the dimerization of isoflavones and other plant-derived polyketides through an oxidative radical-radical coupling mechanism. beilstein-journals.org While the specific enzymes responsible for the dimerization leading to Lophirone M have not been definitively identified, it is plausible that similar enzymatic machinery is involved.

Precursor Pathways and Enzymatic Transformations

Synthetic Approaches to Lophirone M and its Analogues

The complex structures of lophirones have made them attractive targets for total synthesis and chemical modification studies. While the total synthesis of Lophirone M itself is not extensively detailed in the provided results, the strategies employed for related lophirones offer significant insight into the potential synthetic routes.

The total synthesis of several lophirone analogues has been successfully achieved, showcasing a range of powerful synthetic methodologies.

The synthesis of Lophirone E , a natural chalcone, has been accomplished through a strategy that relies on a Claisen-Schmidt condensation to form the characteristic α,β-unsaturated ketone system. mdpi.comdntb.gov.uanih.gov The retrosynthetic analysis disconnects the molecule at the olefin, leading back to a protected 2',4'-dihydroxyacetophenone (B118725) and a benzofuran-5-carboxaldehyde derivative. mdpi.com The benzofuran (B130515) core itself is constructed using a Sonogashira cross-coupling reaction. mdpi.com

For Lophirone F hexamethyl ether, a synthetic route was developed with a key [3+2] cycloaddition of a donor-acceptor cyclopropane (B1198618) with an aldehyde to construct the central tetrahydrofuran (B95107) ring. researchgate.netresearchgate.nethanyang.ac.kr This approach provides a flexible pathway amenable to the synthesis of various analogues. researchgate.net

Several key chemical reactions are consistently employed in the synthesis of lophirone scaffolds:

Claisen-Schmidt Condensation: This is a reliable method for forming the α,β-unsaturated ketone core of chalcones. It involves the base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. mdpi.comwikipedia.orgimamu.edu.sa While effective, it can sometimes produce mixtures that are difficult to separate. ekb.eg

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. mdpi.comekb.eg In the synthesis of Lophirone E, it was instrumental in building the benzofuran core. mdpi.com

Oxonium-Prins Cyclization: This powerful reaction is used to construct tetrahydrofuran and tetrahydropyran (B127337) ring systems. acs.orgresearchgate.netimperial.ac.uk In the synthesis of (+)-Lophirone H, a SnCl₄-mediated oxonium-Prins cyclization was the pivotal step for creating the complex, stereochemically rich core of the molecule. acs.orgthieme-connect.comthieme-connect.com

Semisynthesis, which involves the chemical modification of a natural product scaffold, is a valuable strategy for generating diverse analogues for structure-activity relationship (SAR) studies. nih.gov The lophirone scaffold provides a rich platform for such modifications.

For example, in the study of Lophirone E and its anti-leishmanial activity, a series of benzofuran- and indole-based chalcone analogues were synthesized. mdpi.comdntb.gov.uanih.govresearchgate.net This involved modifying both the A and B rings of the chalcone structure to explore how these changes affect biological activity. mdpi.comdntb.gov.ua The synthesis of these analogues often utilizes the same fundamental reactions as the total synthesis, such as the Claisen-Schmidt condensation, but starts from more readily available or easily synthesized precursors. mdpi.com

The ability to functionalize the lophirone scaffold also opens up possibilities for creating combinatorial libraries for drug discovery. nih.gov By introducing various functional groups at different positions on the core structure, a large number of derivatives can be generated and screened for a wide range of biological activities.

Semisynthesis and Chemical Modification of Lophirone Scaffolds

Synthesis of Lophirone M Hexa-acetate and other Derivatives

The creation of acetylated derivatives is a common strategy in the chemistry of polyphenolic compounds like flavonoids. This process, known as acetylation, converts the multiple phenolic hydroxyl (-OH) groups into acetate (B1210297) esters (-OAc). This derivatization is often performed to increase the compound's stability and volatility, and to improve its solubility in less polar solvents, which facilitates purification and structural analysis by nuclear magnetic resonance (NMR) spectroscopy.

Following the isolation of Lophirone M, its hexa-acetate derivative was prepared for structural confirmation. semanticscholar.orgmdpi.com While the specific yields and reaction conditions for the synthesis of Lophirone M hexa-acetate are detailed in the primary literature, the general procedure for this type of transformation involves treating the parent biflavonoid with an acetylating agent.

Research Findings: The standard laboratory synthesis for creating flavonoid acetates involves the use of acetic anhydride, often in the presence of a mild base such as pyridine (B92270). The pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction. The multiple hydroxyl groups on the Lophirone M molecule react to form Lophirone M hexa-acetate. The successful synthesis confirms the presence of six hydroxyl groups in the parent Lophirone M molecule. To date, Lophirone M hexa-acetate is the most prominently cited synthetic derivative in scientific literature. semanticscholar.orgmdpi.com

| Compound Name | Molecular Class | Source/Type |

| Lophirone M | Biflavonoid | Natural Product |

| Lophirone M hexa-acetate | Biflavonoid Ester | Semi-synthetic Derivative |

| Acetic Anhydride | Acetylating Agent | Reagent |

| Pyridine | Base / Catalyst | Reagent |

Preparation of Benzofuran- and Indole-Based Analogues

The synthesis of analogues by modifying the core structure of a natural product is a key strategy in medicinal chemistry to investigate structure-activity relationships (SAR). For the lophirone family of biflavonoids, research has been undertaken to replace parts of the molecular scaffold with other heterocyclic systems, such as benzofuran and indole (B1671886) rings. mdpi.comnih.gov This approach aims to explore how these structural changes affect the molecule's biological properties.

Research Findings: Detailed synthetic strategies have been successfully developed for the preparation of benzofuran- and indole-based analogues of related compounds, such as Lophirone E. mdpi.comnih.govresearchgate.net These syntheses often involve multi-step sequences, including palladium-catalyzed cross-coupling reactions like the Sonogashira coupling to construct the benzofuran ring, and condensation reactions to build the final chalcone-like structure. mdpi.com Similarly, indole-based analogues of Lophirone E have been prepared from commercially available indole aldehydes, followed by condensation and deprotection steps. mdpi.comresearchgate.net

However, a review of the current scientific literature indicates that while these synthetic endeavors have been fruitful for other members of the lophirone family, specific methods for the preparation of benzofuran- and indole-based analogues starting from the Lophirone M scaffold have not been reported. The research focus has thus far been concentrated on other lophirones for these particular modifications.

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Activity in Lophirones

The biological activity of the lophirone class of compounds is intrinsically linked to their complex chemical structures. Lophirones are biflavonoids, meaning they are composed of two flavonoid units linked together. The nature of these flavonoid units and the linkage between them are key determinants of their bioactivity.

While Lophirone M has been identified and cataloged in reviews of biflavonoids, specific studies elucidating which parts of its structure are essential for any potential biological activity are lacking. researchgate.netcore.ac.uk Comparative analyses with other lophirones whose SARs are better understood, such as Lophirone E, suggest that the specific arrangement of aromatic rings and their substituents is critical. fao.orgresearchgate.net However, without direct experimental data on Lophirone M, these remain inferences based on the broader family of compounds.

Impact of Functional Group Modifications on Activity

The modification of functional groups is a cornerstone of medicinal chemistry used to enhance the potency or selectivity of a bioactive compound. mdpi.comresearchgate.net For biflavonoids, common modifications include methylation or acetylation of hydroxyl groups. A derivative known as Lophirone M hexa-acetate has been mentioned in the literature, indicating that the hydroxyl groups of Lophirone M can be chemically modified. researchgate.netcore.ac.uk However, the impact of this hexa-acetylation on the biological activity of Lophirone M has not been reported.

In studies of other flavonoids and biflavonoids, such modifications can have profound effects. For example, methylation of hydroxyl groups can alter a compound's solubility, ability to form hydrogen bonds, and interaction with biological targets, often leading to a decrease or change in its activity profile. Without experimental testing of Lophirone M and its derivatives, the effect of such functional group modifications remains speculative.

Table 1: Known Lophirone M Derivatives and Lack of Activity Data

| Compound | Modifying Group | Reported Biological Activity Data |

| Lophirone M | - | Not specified in available literature. |

| Lophirone M hexa-acetate | Acetyl | Not specified in available literature. researchgate.netcore.ac.uk |

This table highlights the absence of specific biological activity data for Lophirone M and its known derivative in the reviewed scientific literature.

Role of Biflavonoid Linkages and Overall Scaffold in Biological Potency

The general biflavonoid structure allows for a wide range of three-dimensional conformations, and this structural diversity is a key reason for the varied biological activities observed across the class. researchgate.net For a given lophirone, the spatial arrangement of its two flavonoid units creates a unique chemical entity that can interact with enzymes or receptors in a specific manner.

Investigation of Biological Activities and Molecular Mechanisms in Vitro Studies

Anticancer and Chemopreventive Mechanisms

Pathways of Action:

Topoisomerase Inhibition (Type I and II):No studies were found that investigate the potential of Lophirone M to act as a Type I or Type II topoisomerase inhibitor.

Due to the absence of specific research findings for Lophirone M in these mandated areas, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible without speculating or including data from other compounds, which would violate the explicit instructions of the request. Further research and publication of in vitro studies are required to elucidate the potential biological activities and molecular mechanisms of Lophirone M.

Induction of Apoptosis (Cellular Mechanisms)

While direct studies on the induction of apoptosis by Lophirone M are not extensively documented in the available literature, related compounds from the lophirone family have been investigated for their influence on apoptotic pathways. For instance, lophirones B and C have been observed to prevent an increase in caspase-3 activity induced by aflatoxin B1 in rat hepatocytes. tandfonline.comtandfonline.com Caspase-3 is a critical executioner caspase in the apoptotic cascade, responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis. mdpi.comresearchgate.net The modulation of caspase-3 activity by lophirones B and C suggests that compounds in this class may play a role in regulating programmed cell death. tandfonline.comtandfonline.com

Apoptosis is a fundamental physiological process for removing damaged or unwanted cells, and its dysregulation is a hallmark of many diseases, including cancer. biorxiv.orgfrontiersin.org The process can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases like caspase-3. mdpi.com The potential for lophirone compounds to modulate caspase activity indicates a possible mechanism for therapeutic intervention, although further research is required to specifically elucidate the pro- or anti-apoptotic effects of Lophirone M and the precise molecular targets involved.

Modulation of Reactive Oxygen Species (ROS) Levels

The ability of lophirone compounds to modulate levels of reactive oxygen species (ROS) has been suggested through studies on related molecules. ROS, such as superoxide (B77818) anions and hydroxyl radicals, are natural byproducts of cellular metabolism. nih.gov While they play roles in cell signaling, excessive levels lead to oxidative stress, a condition implicated in cellular damage and various pathologies. mdpi.commdpi.com

Lophirones B and C, which are structurally similar to Lophirone M, have demonstrated free radical and ROS scavenging properties. tandfonline.comtandfonline.com These chalcone (B49325) dimers were shown to lower the increase in nitric oxide and superoxide anion radicals induced by aflatoxin B1 in hepatocytes. tandfonline.comtandfonline.com This suggests a capacity to mitigate oxidative stress. The antioxidant activity of such phenolic compounds is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov

Conversely, in some contexts, the generation of ROS can be a mechanism for inducing cell death in cancer cells. mdpi.com The balance of ROS production and elimination is crucial for cell fate. nih.gov While direct evidence for Lophirone M is pending, the antioxidant and ROS-scavenging activities of its close analogs suggest that it may also participate in the modulation of cellular redox homeostasis. Further studies are necessary to determine if Lophirone M acts as an antioxidant or a pro-oxidant in different cellular environments and to clarify the underlying molecular mechanisms.

Antimicrobial and Antiparasitic Activities

Antitubercular Activity against Mycobacterium tuberculosis Strains

A mixture containing lophirone A, a compound closely related to Lophirone M, has demonstrated notable activity against Mycobacterium tuberculosis. Research on the constituents of Lophira lanceolata roots identified a mixture of dihydrolophirone A and lophirone A as possessing significant antitubercular properties. carta-evidence.orgtandfonline.comtandfonline.comresearchgate.netnih.gov The activity was evaluated against both a sensitive and a resistant strain of M. tuberculosis.

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The mixture containing lophirone A exhibited potent activity, as detailed in the table below. carta-evidence.orgtandfonline.comtandfonline.comnih.gov These findings underscore the potential of this class of biflavonoids as a source for the development of new antituberculosis drugs, particularly in light of increasing drug resistance. carta-evidence.orgnih.gov The activity against a resistant strain is especially promising. carta-evidence.orgtandfonline.comtandfonline.comnih.gov

| Compound/Mixture | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Mixture of Dihydrolophirone A and Lophirone A | AC45 (Sensitive) | 31.25 | carta-evidence.orgtandfonline.comtandfonline.comnih.gov |

| Mixture of Dihydrolophirone A and Lophirone A | AC83 (Resistant) | 62.5 | carta-evidence.orgtandfonline.comtandfonline.comnih.gov |

Anti-Leishmanial Activity against Leishmania infantum Promastigotes

While direct studies on the anti-leishmanial activity of Lophirone M against Leishmania infantum are not specified in the reviewed literature, a related compound, Lophirone E, has shown promising results. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, and new therapeutic options are needed due to limitations of current treatments. plos.orgscielo.org.co

In a study investigating natural and synthetic chalcones, Lophirone E was evaluated for its activity against the promastigote stage of Leishmania infantum, the causative agent of visceral leishmaniasis. researchgate.netnih.govresearchgate.net Promastigotes are the motile, flagellated form of the parasite found in the insect vector. The study reported a significant inhibitory effect of Lophirone E.

| Compound | Parasite | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Lophirone E | Leishmania infantum (promastigotes) | 15.3 | researchgate.netnih.govresearchgate.net |

The 50% inhibitory concentration (IC₅₀) value of 15.3 µM for Lophirone E indicates potent activity and highlights the potential of the lophirone scaffold as a basis for the development of new anti-leishmanial agents. researchgate.netnih.govresearchgate.net Further research is warranted to assess the activity of Lophirone M and other related chalcones against both promastigote and amastigote forms of various Leishmania species.

Antioxidant Properties and Mechanisms

The antioxidant potential of the lophirone class of compounds is suggested by studies on Lophirone M's close analogs, lophirones B and C. tandfonline.comtandfonline.com Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. nih.gov The mechanisms of antioxidant action are varied but often involve the scavenging of free radicals or the chelation of metal ions that catalyze their formation. nih.gov

Lophirones B and C, which are dimeric chalcones, have been reported to possess free radical and reactive oxygen species (ROS) scavenging properties. tandfonline.comtandfonline.com Specifically, they have shown the ability to scavenge hydroxyl radicals, hydrogen peroxide, and superoxide anion radicals. tandfonline.com This activity is likely attributable to the phenolic hydroxyl groups present in their structures, which can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions. tandfonline.com

Common in vitro assays used to evaluate antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. researchgate.netmdpi.comcropj.comnih.gov The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom, while the FRAP assay measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.comcropj.com Leaf extracts of Lophira lanceolata have shown dose-dependent free radical scavenging activity in the DPPH assay. actajournal.com While these findings point to the antioxidant potential within the plant's chemical constituents, specific studies quantifying the DPPH and FRAP activities of pure Lophirone M are needed to fully characterize its antioxidant profile and mechanisms.

Free Radical Scavenging Capabilities

Compounds derived from the Lophira genus are recognized for their antioxidant properties, which are often attributed to their polyphenolic structure. researchgate.net Lophirones, as dimeric chalcones, possess a chemical architecture that is conducive to neutralizing free radicals, which are unstable molecules implicated in cellular damage and various disease pathologies. researchgate.net The evaluation of free radical scavenging is a primary method for determining antioxidant potential.

Research on extracts from Lophira lanceolata and Lophira alata has consistently shown significant free radical scavenging activity. researchgate.netmedwinpublishers.com This activity is often assessed using the stable 2,2-diphenyl-1-picryl-hydrazyl (DPPH) free radical assay, where the ability of the compound to donate a hydrogen atom and quench the radical is measured spectrophotometrically. medwinpublishers.com While specific studies focusing exclusively on Lophirone M are limited, the activities of related compounds like Lophirone B and Lophirone C have been documented, showing significant antioxidant capabilities. researchgate.net The presence of phenolic compounds in these extracts is strongly correlated with their ability to act as free radical scavengers. medwinpublishers.com In vitro assays for scavenging other radicals, such as hydroxyl (OH•) and nitric oxide (NO•), are also employed to build a comprehensive profile of a compound's antioxidant capacity. d-nb.infonih.gov

Enhancement of Endogenous Antioxidant Enzyme Systems

Beyond directly scavenging free radicals, another crucial antioxidant mechanism is the enhancement of the body's own defense systems. xiahepublishing.com These endogenous systems include enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which work in concert to neutralize various reactive oxygen species (ROS). news-medical.netnih.gov Flavonoids and other polyphenols have been shown to modulate the activity of these enzymes, often by influencing signaling pathways like the Nrf2 pathway, which regulates the expression of antioxidant proteins. xiahepublishing.commdpi.com

Studies on extracts from Lophira alata suggest a positive effect on the antioxidant defense system. researchgate.net For instance, research on rats treated with extracts containing lophirones showed increased levels of SOD and glutathione peroxidase. researchgate.net This indicates that compounds within the extract may not only act as direct antioxidants but also bolster the cellular enzymatic defenses against oxidative stress. While direct in vitro application of isolated Lophirone M on specific enzyme systems has not been extensively detailed, the activity of the broader plant extracts suggests this as a plausible mechanism of action for its constituent compounds. researchgate.net

Anti-inflammatory Modulations

Chalcones and their derivatives are a well-documented class of compounds with significant anti-inflammatory potential. researchgate.net Inflammation is a complex biological response involving various cells and signaling molecules, and chronic inflammation is a key factor in many diseases. In vitro models are essential for screening compounds for anti-inflammatory activity. A common model involves using immune cells like macrophages (e.g., RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. mdpi.compdx.edu

The anti-inflammatory effects are often quantified by measuring the reduction in pro-inflammatory mediators. Lophirone A, a related compound, has demonstrated the ability to inhibit inflammation in animal models. nih.gov Key markers measured in in vitro anti-inflammatory assays include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6). mdpi.comnih.gov The inhibition of these molecules suggests that the compound can interfere with inflammatory signaling pathways, such as the NF-κB pathway. frontiersin.org Although specific data on Lophirone M is not widely available, the known anti-inflammatory properties of other lophirones and chalcones provide a strong basis for its investigation in this area. researchgate.netnih.gov

Neuroprotective or Neuromodulatory Research

Phytochemicals, particularly flavonoids, have gained significant attention for their potential neuroprotective effects. cuestionesdefisioterapia.com Neurodegenerative diseases like Alzheimer's are often linked to oxidative stress, neuroinflammation, and deficits in neurotransmitter systems. cuestionesdefisioterapia.comnih.gov Compounds that can address these issues are of great therapeutic interest. Research has indicated that extracts from Lophira alata possess properties that could be beneficial for the cholinergic system, which is critical for memory and cognitive function. researchgate.net

A primary strategy in managing Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nanobioletters.com By inhibiting AChE, the levels of acetylcholine in the brain can be increased, which may lead to improvements in cognitive function. Many flavonoids have been investigated for their AChE inhibitory activity. mdpi.com

In silico (computational) studies have suggested that Lophirone J, another compound from this family, has a good binding interaction with the AChE enzyme. researchgate.net While in vitro enzymatic assays specifically for Lophirone M are not detailed in the available literature, the findings for related lophirones and the general activity of Lophira alata extracts on the cholinergic system suggest this is a promising area for future research. researchgate.net The standard laboratory method for testing this activity is the Ellman's method, which measures the enzymatic activity of AChE spectrophotometrically. mdpi.com

Methodological Frameworks for In Vitro Biological Evaluations

The in vitro assessment of Lophirone M's biological activities relies on a set of established and reproducible laboratory methods. These assays are designed to quantify specific cellular or molecular interactions.

Free Radical Scavenging Assays: The most common method is the DPPH (2,2-diphenyl-1-picryl-hydrazyl) assay . medwinpublishers.com In this test, the antioxidant compound reduces the stable DPPH radical, causing a color change from violet to yellow, which is measured with a spectrophotometer. The results are often expressed as an IC50 value, representing the concentration of the compound required to scavenge 50% of the radicals. medwinpublishers.com Other assays include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging test and assays for nitric oxide and hydroxyl radical scavenging. nih.govresearchgate.net

Total Phenolic Content: The Folin-Ciocalteu method is frequently used to determine the total phenolic content of a plant extract, which often correlates with its antioxidant activity. medwinpublishers.comnih.gov The reagent reacts with phenolic compounds to produce a blue complex, the intensity of which is measured to quantify the phenolic content, typically expressed as gallic acid equivalents (GAE). medwinpublishers.com

Anti-inflammatory Assays: A standard model uses lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7 or THP-1). mdpi.compdx.edu To assess anti-inflammatory activity, researchers measure the inhibition of nitric oxide (NO) production using the Griess assay . They also quantify the reduction of pro-inflammatory cytokines like TNF-α and IL-6 using the Enzyme-Linked Immunosorbent Assay (ELISA) . mdpi.comnih.gov

Cholinesterase Inhibition Assay: The Ellman's method is the gold standard for measuring AChE and butyrylcholinesterase (BChE) inhibition in vitro. nanobioletters.commdpi.com The assay uses a substrate that is hydrolyzed by the enzyme to produce thiocholine, which then reacts with Ellman's reagent (DTNB) to create a yellow-colored product. The rate of color formation is measured with a spectrophotometer, and the inhibitory effect of the test compound is calculated. mdpi.com

Cell Viability and Cytotoxicity Assays: To ensure that the observed biological effects are not simply due to the compound killing the cells, a cytotoxicity assay is almost always performed in parallel. The MTT assay is a colorimetric test that measures cellular metabolic activity, which is an indicator of cell viability. nih.gov

Data Tables

Methodological Frameworks for In Vitro Evaluation

| Biological Activity | Common Assay/Method | Principle | Measurement |

|---|---|---|---|

| Free Radical Scavenging | DPPH Assay | Reduction of the DPPH radical by an antioxidant. | Spectrophotometric reading of color change (violet to yellow). |

| Antioxidant Capacity | Folin-Ciocalteu Reagent | Reaction with phenolic compounds to form a blue complex. | Spectrophotometric quantification of total phenolics. |

| Anti-inflammatory | Griess Assay on LPS-stimulated cells | Measures nitrite, a stable product of nitric oxide (NO). | Spectrophotometric reading of a colored azo dye product. |

| Cholinesterase Inhibition | Ellman's Method | Enzymatic hydrolysis of a substrate to thiocholine, which reacts with DTNB. | Spectrophotometric measurement of the yellow anion product. |

| Cell Viability | MTT Assay | Reduction of MTT tetrazolium salt to a purple formazan (B1609692) product by living cells. | Spectrophotometric reading of the purple color. |

Compound Names Mentioned in the Article

| Compound Name |

|---|

| Lophirone M |

| Lophirone A |

| Lophirone B |

| Lophirone C |

| Lophirone J |

| Acetylcholine |

| Gallic Acid |

| Ascorbic Acid |

| Superoxide Dismutase (SOD) |

| Catalase (CAT) |

| Glutathione Peroxidase (GPx) |

| Nitric Oxide (NO) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Lipopolysaccharide (LPS) |

| 2,2-diphenyl-1-picryl-hydrazyl (DPPH) |

Future Research Directions and Translational Potential of Lophirone M

Lophirone M, a biflavonoid constituent of the African plant Lophira alata, belongs to a class of natural products known for a wide array of biological activities. prota4u.org While research has begun to uncover the potential of the lophirone family, Lophirone M itself remains relatively understudied compared to its analogues like Lophirone A, B, and C. The future of Lophirone M research lies in a multidisciplinary approach that spans from fundamental biological screening to advanced translational strategies, aiming to unlock its full therapeutic potential.

Q & A

Q. What are the primary natural sources of Lophirone M, and what methodological approaches are recommended for its isolation and purification?

Lophirone M is isolated from plant species within the Ochnaceae family, particularly Lophira spp. and Ochna serrulata. Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (CC) and preparative HPLC. Key steps include:

- Solvent partitioning to remove non-polar impurities.

- Size-exclusion chromatography for preliminary fractionation.

- Reverse-phase HPLC for final purification, monitored via UV-Vis spectroscopy (λ ~ 280 nm for biflavonoids) . Validation of purity requires NMR (¹H, ¹³C) and mass spectrometry (HRMS) to confirm molecular formulas (e.g., C₃₀H₂₄O₉ for Lophirone L/M analogs) .

Q. How is the structural elucidation of Lophirone M achieved, and what spectroscopic techniques are critical for distinguishing it from related biflavonoids?

Structural characterization relies on:

- NMR spectroscopy : HMBC correlations to establish interflavonoid linkages (e.g., C-3→C-8' in dihydrofuran rings) and NOESY for stereochemical assignments .

- Mass spectrometry : HRMS to confirm molecular formulas and fragmentation patterns (e.g., [M-H]⁻ peaks at m/z 527 for C₃₀H₂₄O₉) .

- Optical rotation : Chiral centers necessitate polarimetry to differentiate enantiomers (e.g., Lophirone L: [α]D -6.4° in EtOH vs. Lophirone G: +113° in acetone) .

Q. What in vitro bioassays are commonly employed to evaluate the biological activities of Lophirone M, and how should experimental controls be designed?

Standard assays include:

- Antioxidant activity : DPPH radical scavenging assay with ascorbic acid as a positive control .

- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) using doxorubicin as a reference .

- Enzyme inhibition : Kinase or protease inhibition assays with appropriate substrate controls (e.g., ATP for kinase activity) . Experimental design must include triplicate measurements, vehicle controls (e.g., DMSO), and IC₅₀ calculations using nonlinear regression models .

Advanced Research Questions

Q. How can synthetic approaches for Lophirone M be optimized to address low yields in dimeric biflavonoid formation?

Challenges in dimerization (e.g., oxidative coupling) may be mitigated by:

- Enzymatic synthesis : Coconut peroxidase for regioselective coupling, as demonstrated for Lophirone C .

- Protecting group strategies : Selective acetylation of phenolic hydroxyls to prevent side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) to stabilize intermediates during aldol condensation . Reaction progress should be monitored via TLC and LC-MS to isolate intermediates .

Q. What strategies are recommended to resolve contradictions in reported bioactivity data for Lophirone M across different studies?

Discrepancies in IC₅₀ values or mechanistic findings may arise from:

- Sample purity : Impurities >95% required for reliable bioactivity; validate via HPLC-PDA and ¹H NMR .

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and cross-validate with orthogonal assays (e.g., apoptosis vs. proliferation assays) .

- Species-specific effects : Compare activity across multiple cell lines or in vivo models to identify context-dependent mechanisms .

Q. How can computational methods enhance the study of Lophirone M’s structure-activity relationships (SAR)?

Computational strategies include:

- Molecular docking : Predict binding affinities to targets (e.g., EGFR kinase) using AutoDock Vina with crystal structures from the PDB .

- QSAR modeling : Correlate substituent effects (e.g., methoxy groups) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS . Experimental validation via site-directed mutagenesis or synthetic analogs is critical .

Q. What ethical and methodological considerations apply when designing animal studies to evaluate Lophirone M’s in vivo efficacy?

Key considerations include:

- Ethical approval : Compliance with ARRIVE guidelines and institutional IACUC protocols .

- Dosage optimization : Pilot studies to determine MTD (maximum tolerated dose) and PK/PD profiling .

- Control groups : Sham-treated cohorts and reference drugs (e.g., paclitaxel for antitumor studies) . Data must be analyzed blinded to reduce bias, and negative results reported transparently .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.